An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloropyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 5-Bromo-4-chloropyridin-2-amine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.
Core Chemical Properties
5-Bromo-4-chloropyridin-2-amine, with the CAS number 942947-94-6, is a substituted pyridine derivative. Its structure incorporates a bromine atom at the 5-position, a chlorine atom at the 4-position, and an amino group at the 2-position of the pyridine ring. This arrangement of functional groups imparts distinct reactivity and makes it a key intermediate in the synthesis of complex organic molecules.[1][2]
| Property | Value | Source |
| IUPAC Name | 5-bromo-4-chloropyridin-2-amine | [1] |
| Synonyms | 2-Amino-5-bromo-4-chloropyridine | [1] |
| CAS Number | 942947-94-6 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.45 g/mol | [1] |
| Melting Point | 127.3-128.4 °C | |
| Appearance | Solid |
Synthesis and Reactivity
A plausible and commonly employed synthetic route to 5-Bromo-4-chloropyridin-2-amine involves the bromination of 2-amino-4-chloropyridine. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane.[3]
Experimental Protocol: Synthesis of 5-Bromo-4-chloropyridin-2-amine
Materials:
-
2-amino-4-chloropyridine
-
N-bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-4-chloropyridine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide in portions while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid.
-
Adjust the pH of the aqueous layer to basic with a sodium hydroxide solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.[3]
The chemical reactivity of 5-Bromo-4-chloropyridin-2-amine is characterized by the presence of the amino group and two different halogen atoms on the pyridine ring. The bromine atom at the 5-position is particularly susceptible to displacement and is a key site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] The chlorine atom at the 4-position and the amino group at the 2-position also offer sites for further functionalization, including nucleophilic aromatic substitution.[6]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amino group. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with the carbons attached to the halogens and the amino group showing significant shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-4-chloropyridin-2-amine will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (two bands for primary amine) | Amino group |
| 1650-1580 | N-H bend | Amino group |
| 1600-1450 | C=C and C=N stretching | Aromatic pyridine ring |
| 1335-1250 | C-N stretch | Aromatic amine |
| Below 1000 | C-Cl and C-Br stretching | Chloro and Bromo groups |
This data is based on typical ranges for these functional groups.[7]
Mass Spectrometry
The mass spectrum of 5-Bromo-4-chloropyridin-2-amine will show a molecular ion peak corresponding to its molecular weight (207.45 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The fragmentation pattern is expected to involve the loss of the halogen atoms and potentially the amino group. The presence of a nitrogen atom will result in an odd nominal molecular weight, a key feature in the mass spectra of nitrogen-containing compounds.
Applications in Drug Discovery
5-Bromo-4-chloropyridin-2-amine is a valuable building block in the synthesis of biologically active molecules, particularly kinase inhibitors.[5][8][9][10] The pyridine core can mimic the purine scaffold of ATP, allowing derivatives to bind to the ATP-binding site of kinases. The bromo and chloro substituents provide handles for introducing various side chains to achieve potency and selectivity against specific kinase targets.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the utilization of 5-Bromo-4-chloropyridin-2-amine in the synthesis of kinase inhibitors via a Suzuki coupling reaction.
Caption: General workflow for kinase inhibitor synthesis.
Stability and Storage
5-Bromo-4-chloropyridin-2-amine should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. It is stable under recommended storage conditions.
Safety Information
5-Bromo-4-chloropyridin-2-amine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1]
This technical guide provides a summary of the available information on 5-Bromo-4-chloropyridin-2-amine. Further research and experimental validation are recommended for specific applications.
References
- 1. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-4-chloropyridine 97% | CAS: 942947-94-6 | AChemBlock [achemblock.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
